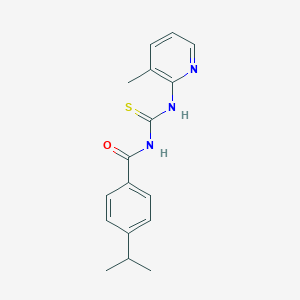![molecular formula C14H11Cl2N3O2S B251735 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B251735.png)
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide, also known as PTC-209, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapy.
作用机制
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide inhibits the activity of BMI-1 by binding to its allosteric site, which is distinct from its DNA-binding site. This binding causes a conformational change in BMI-1, which results in its inhibition. BMI-1 plays a critical role in the self-renewal of cancer stem cells, and its inhibition by 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide leads to the reduction of cancer stem cells.
Biochemical and Physiological Effects:
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has been shown to reduce the number of cancer stem cells in preclinical models of cancer. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer therapy.
实验室实验的优点和局限性
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has several advantages as a research tool. It has been extensively studied in preclinical models of cancer and has shown promising results as a potential anticancer therapy. It has low toxicity in normal cells, indicating its potential as a selective anticancer therapy. However, 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has some limitations as a research tool. It is a small molecule inhibitor and may have limited efficacy in certain types of cancer. It may also have limited bioavailability in vivo, which may limit its efficacy as a therapeutic agent.
未来方向
There are several future directions for the research of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide. One direction is to further study its mechanism of action and its effects on cancer stem cells. Another direction is to develop more potent and selective inhibitors of BMI-1. Additionally, the efficacy of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide as a therapeutic agent should be further studied in preclinical and clinical trials. Finally, the potential of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide as a combination therapy with other anticancer agents should be explored.
合成方法
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-chloro-4-methoxybenzaldehyde from 3-chloro-4-methoxybenzyl alcohol. The second step involves the synthesis of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide from 3-chloro-4-methoxybenzaldehyde and 5-chloropyridine-2-carbonyl isothiocyanate. The final product is obtained after purification and characterization using various analytical techniques.
科学研究应用
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has been extensively studied in preclinical models of cancer and has shown promising results as a potential anticancer therapy. It has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells. 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has been shown to reduce the number of cancer stem cells in multiple types of cancer, including breast, prostate, and pancreatic cancer.
属性
分子式 |
C14H11Cl2N3O2S |
|---|---|
分子量 |
356.2 g/mol |
IUPAC 名称 |
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C14H11Cl2N3O2S/c1-21-11-4-2-8(6-10(11)16)13(20)19-14(22)18-12-5-3-9(15)7-17-12/h2-7H,1H3,(H2,17,18,19,20,22) |
InChI 键 |
SXLPBEHXFKSFFF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B251654.png)

![4-Ethyl 2-methyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B251657.png)
![Ethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251658.png)
![Methyl 5-[(2-chloro-5-iodobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251660.png)
![Ethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B251661.png)
![Methyl 4-cyano-3-methyl-5-{[(4-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B251662.png)



![2-{[(3-Methylbutanoyl)carbamothioyl]amino}benzamide](/img/structure/B251672.png)
![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![N-[4-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251676.png)